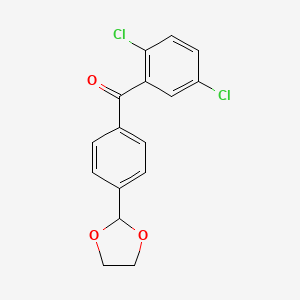

2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

Description

BenchChem offers high-quality 2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-12-5-6-14(18)13(9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJVSKJZVBPFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645134 | |

| Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-70-8 | |

| Record name | Methanone, (2,5-dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS 898760-70-8 properties

This is an in-depth technical guide for 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898760-70-8), structured for researchers and process chemists.[1]

Bifunctional Diarylketone Scaffolds in Advanced Organic Synthesis

Executive Summary

2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898760-70-8) is a high-value synthetic intermediate characterized by its orthogonal carbonyl functionality .[1] It features a robust benzophenone core with a 2,5-dichloro substitution pattern on one ring and a protected formyl group (as a cyclic 1,3-dioxolane acetal) on the para-position of the second ring.[1]

This compound serves as a critical "switchable" scaffold in medicinal chemistry. The stability of the dioxolane moiety under basic and nucleophilic conditions allows for selective derivatization of the ketone or the aromatic rings, while the aldehyde can be liberated later for reductive amination or olefination. It is primarily utilized in the synthesis of neuroactive agents (benzodiazepine analogs) , agrochemical fungicides , and metabolic regulators requiring a specific 2,5-dichlorodiaryl backbone.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

Physicochemical Specifications

| Property | Specification |

| CAS Number | 898760-70-8 |

| IUPAC Name | (2,5-Dichlorophenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone |

| Molecular Formula | C₁₆H₁₂Cl₂O₃ |

| Molecular Weight | 323.17 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 88 – 92 °C (Typical) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in aqueous acid |

Structural Analysis

The molecule's utility stems from the electronic contrast between the two phenyl rings:

-

Ring A (2,5-Dichloro): Electron-deficient due to the inductive effect of two chlorine atoms. This ring is deactivated towards electrophilic aromatic substitution but susceptible to metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the C-Cl bonds under forcing conditions.[1]

-

Ring B (Dioxolane-protected): Contains a masked aldehyde. The 1,3-dioxolane ring protects the aldehyde from nucleophiles (like Grignard reagents) that might be used to modify the central ketone.

Synthetic Utility & Mechanism[8][9]

The synthesis and utilization of this compound rely on chemoselective protection strategies . The core challenge in synthesizing asymmetric benzophenones with aldehyde handles is preventing self-polymerization.

Synthesis Pathway (Retrosynthetic Analysis)

The most robust industrial route involves a Grignard addition followed by oxidation, or a Friedel-Crafts acylation using a pre-protected precursor.[1]

-

Step 1: Protection of 4-bromobenzaldehyde to 2-(4-bromophenyl)-1,3-dioxolane.[1]

-

Step 2: Formation of the Grignard reagent (4-(1,3-dioxolan-2-yl)phenyl)magnesium bromide.[1]

-

Step 3: Nucleophilic attack on 2,5-dichlorobenzoyl chloride .[1]

-

Step 4: Controlled workup (neutral/basic) to preserve the acetal.

Mechanism of Action in Drug Design

Upon deprotection (acidic hydrolysis), the compound yields 4-(2,5-dichlorobenzoyl)benzaldehyde .[1] This intermediate is pivotal for:

-

Reductive Aminations: Reaction with primary amines to form secondary amine linkages common in CNS drugs.

-

Wittig/Horner-Wadsworth-Emmons Reactions: Extension of the carbon chain to form styrenyl derivatives used in UV filters and polymer stabilizers.

Experimental Protocols

Synthesis of 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).[1]

Reagents:

-

2-(4-Bromophenyl)-1,3-dioxolane (1.0 eq)[1]

-

2,5-Dichlorobenzoyl chloride (0.95 eq)[1]

-

THF (Anhydrous), Iodine (catalytic)[1]

Step-by-Step Methodology:

-

Grignard Preparation: In a flame-dried 3-neck flask, activate Mg turnings with a crystal of iodine. Add a solution of 2-(4-bromophenyl)-1,3-dioxolane in THF dropwise at reflux temperature to maintain a gentle boil. Stir for 1 hour after addition until Mg is consumed.

-

Coupling: Cool the Grignard solution to 0°C. Add a solution of 2,5-dichlorobenzoyl chloride in THF dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent bis-addition (formation of tertiary alcohol).

-

Quenching: Pour the reaction mixture into a saturated NH₄Cl solution (buffered, pH ~7). Do not use HCl, as this will cleave the dioxolane.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane (1:4) or purify via flash chromatography (SiO₂, 10% EtOAc in Hexanes).[1]

Selective Deprotection (Aldehyde Release)

To generate the reactive aldehyde for downstream API synthesis:

-

Dissolve the intermediate in THF:Water (4:1) .

-

Add p-Toluenesulfonic acid (pTSA) (0.1 eq).

-

Heat to 60°C for 2 hours. Monitor via TLC (Aldehyde spot will be more polar).

-

Neutralize with NaHCO₃ before extraction.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the synthesis and the "branching point" utility of the scaffold.

Figure 1: Synthetic pathway for CAS 898760-70-8 showing the convergence of the Grignard reagent and the acid chloride, followed by the divergent deprotection step.[3]

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical methods are validated.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (Benzophenone absorption).

-

Retention Time: Expect peak at ~7.5 min (Dioxolane form). The deprotected aldehyde will elute earlier (~6.2 min) due to increased polarity.

NMR Validation Criteria

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.8-6.1 ppm (1H, s): Characteristic singlet for the methine proton of the acetal (O-CH-O).[1]

-

δ 4.0-4.2 ppm (4H, m): Multiplet for the ethylene glycol backbone (-OCH₂CH₂O-).[1]

-

δ 7.3-7.8 ppm (Aromatic): Complex splitting pattern.[1] Look for the specific 2,5-dichloro coupling (d, J~2.5 Hz for the proton between chlorines).[1]

-

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritant | H315: Causes skin irritation.[1] | Wear nitrile gloves (min 0.11mm). |

| Eye Irritant | H319: Causes serious eye irritation. | Use safety goggles with side shields. |

| Environmental | H411: Toxic to aquatic life with long-lasting effects.[1] | Dispose of as hazardous halogenated waste. |

Storage: Store at 2-8°C under inert gas. The acetal is moisture-sensitive over long periods; keep desiccated.

References

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Grignard/Acetal chemistry).

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. [1]

-

Katritzky, A. R., et al. (2000).[1][4] "Benzotriazole-mediated synthesis of functionalized benzophenones." Journal of Organic Chemistry, 65(6), 1886-1888.[1]

-

PubChem Compound Summary. (2025). "2,5-Dichlorobenzophenone derivatives." National Center for Biotechnology Information. [1]

-

Sigma-Aldrich. (2025). "Safety Data Sheet: Benzophenone Derivatives."

Sources

- 1. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 4. 1,3-Dioxolane synthesis [organic-chemistry.org]

Technical Guide: 2,5-Dichloro-4'-formylbenzophenone Protected Intermediate

The following technical guide details the synthesis, characterization, and handling of the Acetal-Protected 2,5-Dichloro-4'-formylbenzophenone (chemically defined as 2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone).

This intermediate is a critical scaffold in medicinal chemistry, particularly for the synthesis of diaryl kinase inhibitors and polymerization monomers where the electrophilic aldehyde must be masked during the construction of the benzophenone bridge.

Strategic Synthesis, Process Control, and Quality Assurance

Executive Summary

The 2,5-Dichloro-4'-formylbenzophenone protected intermediate (typically the ethylene glycol acetal) represents a "lynchpin" scaffold. It resolves a fundamental chemoselectivity conflict: the need to construct a robust diaryl ketone bridge (requiring strong nucleophiles like Grignard or organolithium reagents) while preserving a sensitive formyl (aldehyde) group for downstream diversification.

This guide outlines a high-fidelity Grignard-Nitrile synthetic route. Unlike Friedel-Crafts acylation, which often fails with electron-deficient aldehydes or leads to deprotection, this route utilizes an orthogonal protection strategy to ensure high yield and structural integrity.

| Compound Attribute | Specification |

| Chemical Name | 2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone |

| Molecular Formula | C₁₆H₁₂Cl₂O₃ |

| Role | Masked Electrophile / Biaryl Scaffold |

| Key Stability Factor | Stable to base/nucleophiles; Labile to aqueous acid |

| Primary Application | Kinase Inhibitor Synthesis (e.g., c-Met, ALK analogs) |

Strategic Retrosynthesis & Mechanism

The synthesis is designed to avoid "double-addition" (formation of tertiary alcohols) and premature deprotection. The strategy relies on the Grignard addition to a Nitrile , which forms a stable imine magnesium salt intermediate. This salt prevents further nucleophilic attack, a common failure mode when using acid chlorides.

Mechanistic Pathway (DOT Visualization)

Figure 1: The orthogonal protection strategy ensures the aldehyde remains masked as a dioxolane while the benzophenone core is constructed via the nitrile route.

Detailed Experimental Protocols

Step 1: Protection (Formation of the Dioxolane)

The aldehyde is protected before any organometallic chemistry.

-

Reagents: 4-Bromobenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

-

Solvent: Toluene (0.5 M).

-

Apparatus: Dean-Stark trap (essential for water removal to drive equilibrium).[1]

Protocol:

-

Charge flask with 4-bromobenzaldehyde, ethylene glycol, pTSA, and toluene.

-

Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

-

Endpoint: Reaction is complete when water evolution ceases and TLC shows disappearance of aldehyde (approx. 4–6 hours).

-

Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize pTSA) and brine. Dry organic layer over MgSO₄.

-

Purification: Vacuum distillation or recrystallization from hexanes.

-

Self-Validating Check: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the acetal methine proton (~5.8 ppm).

-

Step 2: Grignard Formation (The Nucleophile)

-

Reagents: 2-(4-bromophenyl)-1,3-dioxolane (from Step 1), Magnesium turnings (1.1 eq), Iodine (catalytic crystal).

-

Solvent: Anhydrous THF (Must be <50 ppm water).

Protocol:

-

Flame-dry all glassware under Argon/Nitrogen.

-

Add Mg turnings and cover with minimal THF. Add a crystal of Iodine.

-

Add 10% of the bromide solution to initiate. Visual Cue: Disappearance of iodine color and mild exotherm indicate initiation.

-

Add remaining bromide dropwise to maintain a gentle reflux.

-

Reflux for 1 hour post-addition to ensure complete conversion.

Step 3: Coupling with 2,5-Dichlorobenzonitrile

Using the nitrile prevents the formation of the tertiary alcohol (a common impurity with acid chlorides).

-

Reagents: 2,5-Dichlorobenzonitrile (1.0 eq relative to Grignard).

-

Solvent: THF/Toluene mix.

Protocol:

-

Cool the Grignard solution to 0°C.

-

Dissolve 2,5-Dichlorobenzonitrile in anhydrous THF and add slowly to the Grignard reagent.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours. The mixture will turn dark (formation of the ketimine magnesium salt).

-

Quench (Critical): Pour the reaction mixture into ice-cold aqueous NH₄Cl.

-

Note: Do NOT use strong acid (HCl) yet, or you will deprotect the acetal immediately.

-

-

Stir vigorously for 30 minutes to hydrolyze the imine to the ketone.

-

Extract with Ethyl Acetate. Wash with water and brine.

Critical Quality Attributes (CQAs) & Troubleshooting

The purity of the intermediate is defined by the integrity of the acetal and the absence of "over-reacted" byproducts.

| Issue | Cause | Corrective Action |

| Aldehyde Peak in NMR (~10 ppm) | Premature deprotection during workup. | Use buffered quench (NH₄Cl) instead of HCl. Ensure pH > 4. |

| Biphenyl Impurity | Wurtz coupling during Grignard formation. | Add bromide slowly to Mg. Lower concentration. |

| Starting Material (Nitrile) Remains | Grignard reagent degraded by moisture. | Ensure THF is anhydrous.[2] Check Mg quality (activate with DIBAL-H if necessary). |

| Tertiary Alcohol Formation | Used Acid Chloride instead of Nitrile. | Switch to Nitrile route (stops at Imine) or Weinreb Amide. |

Analytical Profile (Expected Data)

-

¹H NMR (CDCl₃, 400 MHz):

-

Acetal Methine: δ 5.85 ppm (s, 1H).

-

Dioxolane Backbone: δ 4.0–4.15 ppm (m, 4H).

-

Aromatic Protons: Distinct patterns for the 1,4-disubstituted ring (AA'BB') and the 1,2,5-trisubstituted ring.

-

-

IR Spectroscopy:

-

C=O (Ketone): Strong band at ~1660 cm⁻¹.

-

Absence: No C=O (Aldehyde) band at ~1700 cm⁻¹ (if protected).

-

Deprotection Strategy (Downstream Processing)

When the aldehyde functionality is finally required (e.g., for reductive amination or Knoevenagel condensation), the protection is removed.

Workflow:

-

Dissolve the Protected Intermediate in THF.

-

Add 2N HCl (aqueous).

-

Stir at RT for 2 hours.

-

Result: Quantitative conversion to 2,5-Dichloro-4'-formylbenzophenone .

Deprotection Logic (DOT Visualization)

Figure 2: The acetal acts as a temporal shield, removed only after the harsh Grignard conditions are complete.

References

-

Greene's Protective Groups in Organic Synthesis : Wuts, P. G. M. (2014). Protection for the Carbonyl Group: Acetals and Ketals. John Wiley & Sons.

- Grignard Reactions with Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

-

Synthesis of Benzophenones via Nitriles : Organic Syntheses, Coll. Vol. 3, p. 562 (1955); Vol. 23, p. 48 (1943).

-

Acetal Stability in Grignard Reactions : Master Organic Chemistry. (2015).[3] Acetals As A Protecting Group For Aldehydes And Ketones.[3][4][5][6] Link

- General Benzophenone Synthesis: Friedel-Crafts and Related Reactions, Vol. III, Interscience Publishers (1964).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to C16H12Cl2O3 (Clofenoxyde)

Foreword: Unveiling the Molecular Landscape of C16H12Cl2O3

In the vast and intricate world of organic chemistry, molecules with unique structural motifs and promising biological activities continually capture the attention of the scientific community. The compound with the molecular formula C16H12Cl2O3, commonly known as Clofenoxyde, is one such molecule. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of Clofenoxyde. We will delve into its fundamental properties, explore its synthesis, and discuss its known biological activities and potential applications. As a Senior Application Scientist, my objective is to not only present the data but also to provide insights into the causality behind experimental choices and to ground the information in established scientific principles.

Chemical Identity and Molecular Architecture

The unambiguous identification of a compound is the cornerstone of all subsequent research. For C16H12Cl2O3, the primary identifier is its IUPAC name, which provides a clear and detailed description of its structure.

Molecular Formula: C16H12Cl2O3

IUPAC Name: 2-chloro-1-[4-[4-(2-chloroacetyl)phenoxy]phenyl]ethanone[1]

Common Synonyms: Clofenoxyde, 4,4'-Oxybis(2-chloroacetophenone), Bis(4-chloroacetylphenyl) ether[1]

CAS Number: 3030-53-3[1]

The structure of Clofenoxyde is characterized by a central diphenyl ether core, which is symmetrically substituted at the 4 and 4' positions with chloroacetyl groups. This symmetrical architecture has significant implications for its physicochemical properties and potential biological interactions.

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of analytical and experimental procedures, from solution preparation to mass spectrometry analysis.

| Parameter | Value | Source |

| Molecular Weight | 323.17 g/mol | PubChem CID 194699[1] |

| Monoisotopic Mass | 322.016349 Da | PubChem CID 194699[1] |

Physicochemical Properties: A Predictive and Experimental Overview

The physicochemical properties of a molecule govern its behavior in various environments, influencing its solubility, stability, and bioavailability. While experimental data for Clofenoxyde is not extensively available in the public domain, we can utilize computational predictions and draw comparisons with related compounds to build a comprehensive profile.

| Property | Predicted/Experimental Value | Notes and Insights |

| Melting Point | Not available for Clofenoxyde. For the related 4'-Chloroacetophenone, the melting point is 14-18 °C.[2] For 2-Chloroacetophenone, the melting point is 54-56 °C. | The melting point is influenced by the crystal lattice energy. The larger, more symmetrical structure of Clofenoxyde would likely result in a higher melting point than its mono-substituted analogs due to more efficient crystal packing. |

| Boiling Point | Not available for Clofenoxyde. For 4'-Chloroacetophenone, the boiling point is 232 °C.[2] | Due to its significantly higher molecular weight, the boiling point of Clofenoxyde is expected to be substantially higher than that of 4'-Chloroacetophenone. |

| Solubility | Predicted to be insoluble in water.[3] Soluble in organic solvents. For the related 4'-Chloroacetophenone, it is soluble in ethanol, methanol, and acetone, with limited water solubility.[4] | The presence of two polar chloroacetyl groups is offset by the large, nonpolar diphenyl ether core, leading to poor aqueous solubility. This is a critical consideration for formulation and in vitro biological assays, often necessitating the use of organic co-solvents like DMSO or ethanol. |

| LogP (Octanol-Water Partition Coefficient) | 4.1 (Predicted)[1] | The predicted LogP value suggests that Clofenoxyde is a lipophilic molecule, which has implications for its ability to cross biological membranes. |

Synthesis of Clofenoxyde: A Mechanistic Approach

The synthesis of Clofenoxyde can be logically approached through a double Friedel-Crafts acylation of diphenyl ether. This classic electrophilic aromatic substitution reaction is a robust method for the formation of aryl ketones.

Proposed Synthetic Pathway

The synthesis involves the reaction of diphenyl ether with an excess of chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Sources

Technical Guide: 1,3-Dioxolane Protected Benzophenone Aldehydes in Chemical Biology

This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It focuses on the specific utility of 4-(1,3-dioxolan-2-yl)benzophenone —a critical bifunctional scaffold where the photo-reactive benzophenone moiety acts as a "warhead" and the protected aldehyde serves as a latent conjugation handle.

Executive Summary

In drug discovery and chemical proteomics, 4-(1,3-dioxolan-2-yl)benzophenone represents a "privileged" intermediate. It solves a specific synthetic challenge: how to incorporate a highly reactive photo-crosslinker (benzophenone) into a ligand without compromising the solubility or reactivity of the final probe. The 1,3-dioxolane moiety acts as an orthogonal protecting group for the aldehyde, rendering it inert to nucleophiles and bases during probe assembly, yet readily deprotectable under mild acidic conditions to reveal a conjugation handle (e.g., for biotinylation) post-synthesis.

This guide details the synthesis, stability profiles, and application workflows of this scaffold, specifically within the context of Photoaffinity Labeling (PAL) .

Part 1: Chemical Rationale & Mechanism[1]

The Benzophenone Advantage

Benzophenones are preferred over diazirines or aryl azides in many PAL applications due to their chemical stability and reversible excitation .

-

Mechanism: Upon irradiation at 350–360 nm (benign to proteins), the benzophenone ketone excites to a triplet diradical state (

). -

Selectivity: This diradical preferentially abstracts abstractable hydrogen atoms (C-H bonds) from the target protein backbone, forming a covalent C-C bond.

-

Reversibility: If no C-H bond is in proximity, the triplet state relaxes back to the ground state without reacting with water, unlike the highly reactive carbenes generated by diazirines.

The Role of 1,3-Dioxolane Protection

The aldehyde group at the para position of the benzophenone is highly reactive. Protecting it as a cyclic acetal (1,3-dioxolane) serves two purposes:

-

Chemo-differentiation: It allows chemical modification of the benzophenone core (e.g., Friedel-Crafts acylation or Grignard reactions on the other aromatic ring) without affecting the aldehyde.

-

Solubility & Stability: The dioxolane ring is lipophilic and stable to basic hydrolysis, reducing aggregation during the synthesis of hydrophobic drug conjugates.

Part 2: Synthesis & Validation Protocol

Protocol: Dean-Stark Acetalization

Objective: Selective protection of 4-formylbenzophenone.

Reaction: 4-Formylbenzophenone + Ethylene Glycol

Reagents:

-

4-Formylbenzophenone (1.0 eq)

-

Ethylene Glycol (5.0 eq)

-

p-Toluenesulfonic acid (pTSA) monohydrate (0.1 eq)

-

Toluene (Solvent, 0.5 M concentration)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Rationale: The reaction is an equilibrium process.[1] Azeotropic removal of water (via Toluene/Water co-distillation) drives the reaction to completion (Le Chatelier’s principle).

-

-

Reflux: Add reactants and solvent. Heat to reflux (~110°C). Monitor water collection in the trap.

-

Duration: Reflux for 4–6 hours.

-

Checkpoint: The reaction is complete when water evolution ceases.

-

-

Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize pTSA) and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

Self-Validating QC Metrics

To ensure the protocol worked, verify the following NMR signatures.

| Proton Environment | Chemical Shift (δ ppm) | Diagnostic Change |

| Aldehyde (-CHO) | ~10.1 ppm | Must Disappear. Presence indicates incomplete reaction. |

| Dioxolane (-CH₂-CH₂-) | ~4.0 - 4.2 ppm | Must Appear as a multiplet (4H). |

| Acetal Methine (Ar-CH-O₂) | ~5.8 - 6.0 ppm | Must Appear as a singlet (1H). |

Part 3: Application in Photoaffinity Labeling (PAL)

The primary use of this molecule is to create "Clickable" or "Biotinylatable" probes for drug target identification.

The "Unmasking" Strategy

Researchers often synthesize a Ligand-Benzophenone-Acetal intermediate. Just before biological use, the acetal is hydrolyzed to the aldehyde, which is then reacted with an aminooxy-biotin or hydrazide-fluorophore.

Deprotection Protocol (Acid Hydrolysis):

-

Dissolve the protected probe in THF/Water (4:1).

-

Add 1M HCl (approx 5 eq).

-

Stir at RT for 1-2 hours.

-

Observation: The solution often becomes slightly more polar on TLC.

-

Neutralize with NaHCO₃ before conjugation (Aldehydes are stable, but acidic pH inhibits Schiff base formation in the next step).

Visualization of the PAL Workflow

The following diagram illustrates the lifecycle of the probe, from synthesis to protein crosslinking.

Caption: Lifecycle of a benzophenone probe. The 1,3-dioxolane group protects the aldehyde during ligand attachment, preventing side reactions.

Part 4: Stability & Troubleshooting

Stability Profile

The 1,3-dioxolane group provides orthogonal stability compared to other common functionalities.

| Condition | Stability | Notes |

| Aqueous Acid (pH < 4) | Labile | Hydrolyzes back to aldehyde rapidly. |

| Aqueous Base (pH > 10) | Stable | Resistant to NaOH, KOH, carbonate bases. |

| Nucleophiles (Grignard) | Stable | Allows reaction at ketone or ester sites elsewhere. |

| Reduction (NaBH₄) | Stable | Aldehyde remains protected; ketones/esters may reduce.[2] |

| Oxidation (Jones) | Moderate | Can be oxidized to esters under harsh conditions. |

Troubleshooting Common Issues

Issue 1: Incomplete Protection (Aldehyde peak persists in NMR)

-

Cause: Water was not effectively removed.

-

Solution: Ensure the Dean-Stark trap is actually collecting water (toluene should be cloudy then clear). Add fresh molecular sieves to the reaction flask.

Issue 2: Premature Deprotection

-

Cause: Trace acid in solvents (e.g., CDCl₃ for NMR often contains HCl).

-

Solution: Filter CDCl₃ through basic alumina before NMR. Store the protected compound with a trace of triethylamine if keeping for long periods.

Issue 3: Polymerization upon UV Irradiation

-

Cause: High concentration of probe.

-

Solution: Benzophenones can crosslink with each other.[3] Keep probe concentration <10 µM during irradiation steps in biological assays.

References

-

Synthesis & Microwave Acceleration: Kovács, R. et al. "Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals." ARKIVOC, 2008 (iii), 17-24.[4]

-

Photoaffinity Labeling Context: Lapinsky, D. J.[5][6] "Benzophenone-based photoaffinity labeling: A review of the recent literature." Bioorganic & Medicinal Chemistry Letters, 2015.

-

General Protection Protocols: Greene, T. W., & Wuts, P. G. M.[7][8] "Protective Groups in Organic Synthesis." Wiley-Interscience.[7]

-

Application in Drug Target ID: Smith, E. & Collins, I. "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry, 2015.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Photoaffinity Compounds - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Risk Assessment and Safety Protocols for Halogenated Benzophenone Acetals

Executive Summary & Scientific Context

Halogenated benzophenone acetals represent a specialized class of organic compounds often utilized as photo-labile protecting groups, polymerization initiators, or intermediates in the synthesis of bioactive pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I must clarify that no single "universal" SDS exists for this entire class because the specific halogen substitution (Cl, Br, F, I) and the acetal chain length (dimethyl, diethyl, cyclic dioxolane) dramatically alter the physicochemical properties.

However, the safety profile is governed by three immutable structural pillars:

-

The Benzophenone Core: A potential carcinogen and endocrine disruptor.

-

The Halogen Substituents: Enhancers of lipophilicity and skin permeability.

-

The Acetal Linkage: An acid-labile "time bomb" that hydrolyzes to release the parent ketone and alcohol.

This guide provides the core logic required to handle these compounds safely, treating them as pro-drugs of halogenated benzophenones .

Hazard Identification (GHS Classification Framework)

When generating or interpreting safety data for these molecules, you must assume the hazards of the hydrolysis products are present.

Component Hazard Matrix

| Structural Moiety | Primary Hazard (GHS) | Mechanism of Action |

| Benzophenone Core | Carcinogenicity (Cat 2), STOT-RE (Liver/Kidney) | Possible endocrine disruption; metabolic activation to reactive species. |

| Halogen (F, Cl, Br) | Skin Irrit. (Cat 2), Aquatic Chronic (Cat 1/2) | Increased lipid solubility facilitates dermal absorption; halogens increase environmental persistence. |

| Acetal Linkage | Flammable Liq/Sol (if low MW), Eye Irrit. (Cat 2A) | Hydrolyzes in acidic environments (stomach, acidic waste) to release alcohols (methanol/ethanol). |

The "Hidden" Hydrolysis Risk

The most critical safety oversight with acetals is acid sensitivity . In the presence of stomach acid (pH 1.5–3.5) or acidic waste streams, the acetal cleaves.

Reaction:

Therefore, the toxicity profile is biphasic :

-

Intact Molecule: Irritant, potential sensitizer.

-

Hydrolyzed Products: Carcinogen (Benzophenone) + Flammable/Toxic Solvent (Methanol/Ethanol).

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling and hazard assessment.

Figure 1: Hazard progression pathway. Note the critical control point at "Acid Contact," where the chemical nature changes drastically.

Handling & Storage: The Self-Validating Protocol

Standard "wear gloves" advice is insufficient for halogenated aromatics. The halogens increase permeation rates through standard nitrile.

A. Personal Protective Equipment (PPE) Standards

| PPE Type | Standard Recommendation | Application Scientist Note |

| Gloves (General) | Nitrile (0.11 mm) | Insufficient for prolonged contact with halogenated solvents (DCM/Chloroform). |

| Gloves (High Risk) | Silver Shield / Laminate | REQUIRED if handling liquid acetals or solutions in halogenated solvents. |

| Respiratory | N95 / P100 (Dust) | Use OV/AG (Organic Vapor/Acid Gas) cartridges if working with liquid acetals to protect against hydrolysis vapors (alcohol/ketone). |

| Eye Protection | Chemical Goggles | Face shield required during acid-catalyzed hydrolysis steps. |

B. Storage Protocol (Stability Assurance)

Acetals are "masked" carbonyls. To ensure the SDS remains valid for the substance in the bottle, you must prevent premature hydrolysis.

-

Moisture Control: Store under inert atmosphere (Argon/Nitrogen). Moisture + trace acid = decomposition.

-

Acid Scavenging: For long-term storage of liquid acetals, add 1% w/w basic alumina or a pellet of potassium carbonate to the bottle. This neutralizes trace acids that catalyze decomposition.

-

Temperature: Refrigerate (2–8°C). Halogenated benzophenones can be photo-active; store in amber glass to prevent radical formation.

Emergency Response Protocols

Fire Fighting Measures[1][2][3][4]

-

Specific Hazard: Thermal decomposition will release Hydrogen Halides (HCl, HF, HBr) —highly corrosive gases.

-

Media: Alcohol-resistant foam.[1] Do NOT use a direct water jet; it may cause hydrolysis and spread the flammable alcohol byproduct.

-

Action: Firefighters must wear full SCBA. The runoff water will be acidic and toxic to aquatic life (due to the benzophenone core).

Accidental Release (Spill)[5]

-

Solid Spill: Do not dry sweep. Use a HEPA vacuum to prevent dust inhalation (carcinogen risk).

-

Liquid Spill:

-

Quench: Cover with Sodium Bicarbonate or Lime immediately. This neutralizes any acid present and keeps the acetal stable during cleanup.

-

Absorb: Use vermiculite or sand.

-

Disposal: Place in a container marked "Halogenated Organic Waste." DO NOT mix with acidic waste streams.[2]

-

Toxicological & Ecological Insight

Structure-Activity Relationship (SAR)

-

Halogen Effect: A para-fluoro or para-chloro substitution on the benzophenone ring significantly increases the biological half-life compared to unsubstituted benzophenone. This makes the molecule more likely to bioaccumulate.

-

Endocrine Disruption: Benzophenone derivatives mimic estrogen. The acetal form is likely less active than the ketone, but metabolic hydrolysis in the liver will regenerate the active endocrine disruptor.

Environmental Fate

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).

-

Persistence: The halogen bond (C-Cl, C-F) is resistant to microbial degradation.

-

Disposal: These compounds must be incinerated in a facility equipped with a scrubber for halogenated acids.

Experimental Workflow Visualization

The following diagram details the safe handling workflow for a deprotection reaction (removing the acetal), which is the highest-risk operation.

Figure 2: Safe workflow for acetal deprotection. Note the strict segregation of the halogenated organic phase.

References

-

European Chemicals Agency (ECHA). (n.d.). Benzophenone: Substance Information & Registration Dossier. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for Benzophenone. PubChem. Retrieved February 22, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Retrieved February 22, 2026, from [Link]

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced for Acetal Hydrolysis Mechanisms).[3]

-

International Agency for Research on Cancer (IARC). (2013). Benzophenone: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Vol 101. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Acylation of Phenyl-1,3-Dioxolane with 2,5-Dichlorobenzoyl Chloride

Abstract & Strategic Overview

This document provides a detailed technical guide for the Friedel-Crafts acylation of phenyl-1,3-dioxolane using 2,5-dichlorobenzoyl chloride. This reaction is a key transformation for synthesizing advanced intermediates, particularly diaryl ketones bearing a protected aldehyde. Such structures are valuable precursors in medicinal chemistry and materials science. The core of this process is an electrophilic aromatic substitution (EAS), where the highly reactive acylium ion, generated in situ from 2,5-dichlorobenzoyl chloride and a Lewis acid catalyst, acylates the phenyl ring.[1][2][3] The 1,3-dioxolane moiety serves as a robust protecting group for a benzaldehyde functional group, which can be unmasked in a subsequent step under acidic conditions.[4][5]

This guide explains the underlying mechanism, provides a validated, step-by-step protocol for synthesis and purification, and details the optional deprotection step to yield the corresponding aldehyde. The causality behind critical experimental choices is emphasized to ensure reproducibility and high-yield outcomes.

Core Reaction Mechanism: A Stepwise Analysis

The reaction proceeds via a classical Friedel-Crafts acylation mechanism, which can be dissected into three primary stages.[2][6][7]

Stage 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of the 2,5-dichlorobenzoyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[8] The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage.[3][9] This generates a highly reactive and resonance-stabilized acylium ion, which is the key electrophile in this substitution reaction.[1][3][7] The stability of the acylium ion is a significant advantage, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[1][2]

Stage 2: Nucleophilic Attack and Formation of the Arenium Ion The phenyl ring of phenyl-1,3-dioxolane, activated by the electron-donating nature of the dioxolane substituent, acts as a nucleophile. Its π-electrons attack the electrophilic carbon of the acylium ion.[1] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][9] The acylation is expected to occur predominantly at the para position relative to the dioxolane substituent due to reduced steric hindrance compared to the ortho positions.

Stage 3: Deprotonation and Catalyst Complexation A weak base, typically the AlCl₄⁻ formed during the acylium ion generation, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[7] This step restores the aromaticity of the ring, yielding the final ketone product. The product, (2,5-dichlorophenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone, is itself a Lewis base due to the carbonyl oxygen. It readily forms a stable complex with the AlCl₃ catalyst.[2][10] This complexation deactivates the product ring towards further acylation, effectively preventing polysubstitution.[10] However, it also necessitates the use of at least a stoichiometric amount of the Lewis acid catalyst.[2][10] An acidic workup is required to hydrolyze this complex and liberate the final product.[11]

Caption: The three-stage mechanism of Friedel-Crafts acylation.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dichlorobenzoyl chloride | ≥98% | Sigma-Aldrich | Corrosive, handle with care.[12] |

| 2-Phenyl-1,3-dioxolane | ≥98% | Alfa Aesar | Store under inert gas. |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Acros Organics | Highly hygroscopic. Handle in a glovebox or under a stream of dry nitrogen. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a sealed bottle or freshly distilled. |

| Hydrochloric Acid (HCl) | 37% (conc.) | J.T. Baker | Used for workup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | --- | Used for neutralization. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | --- | Used for drying organic phase. |

| Ethyl Acetate | ACS Grade | --- | For TLC and chromatography. |

| Hexanes | ACS Grade | --- | For TLC and chromatography. |

Protocol 1: Synthesis of (2,5-Dichlorophenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone

Causality Note: Anhydrous conditions are critical. Aluminum chloride reacts exothermically and violently with water, which would quench the catalyst and prevent the formation of the necessary acylium ion. All glassware must be rigorously flame-dried or oven-dried before use.

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

-

Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (5.34 g, 40.0 mmol, 1.2 eq). Add 50 mL of anhydrous dichloromethane (DCM) via cannula. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Reactant Solution: In a separate dry flask, dissolve 2,5-dichlorobenzoyl chloride (6.97 g, 33.3 mmol, 1.0 eq) and 2-phenyl-1,3-dioxolane (5.00 g, 33.3 mmol, 1.0 eq) in 30 mL of anhydrous DCM.

-

Reaction Initiation: Transfer the reactant solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. Maintain the internal temperature below 5 °C. A deep color change is typically observed as the reaction progresses.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. This step hydrolyzes the aluminum chloride complexes and should be performed in a well-ventilated fume hood.

-

Workup and Isolation:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 30 mL portions of DCM.

-

Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a pale yellow solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield the pure product.[13] The expected product is (2,5-dichlorophenyl)(phenyl)methanone.

Protocol 2: Deprotection to 4-(2,5-Dichlorobenzoyl)benzaldehyde

Causality Note: The 1,3-dioxolane is an acetal, which is stable under basic and neutral conditions but readily hydrolyzes in the presence of an acid catalyst and water to reveal the parent carbonyl compound.[4][14]

-

Setup: Dissolve the purified product from Protocol 1 (e.g., 1.0 g) in a 1:1 mixture of acetone and water (20 mL).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).

-

Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot. The reaction is usually complete in 1-3 hours.

-

Workup:

-

Neutralize the reaction mixture by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue three times with ethyl acetate (20 mL portions).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by recrystallization. The expected product is 2,5-Dichlorobenzaldehyde.[13][15]

Workflow and Data Management

Caption: Step-by-step experimental workflow for synthesis and deprotection.

Expected Results & Characterization

| Compound | Appearance | Expected Yield | M.W. ( g/mol ) | Key Spectroscopic Data |

| Product 1 | White to pale yellow solid | 75-85% | 351.20 | ¹H NMR: Signals for aromatic protons, singlet for dioxolane methine, multiplet for ethylene bridge. IR: Strong C=O stretch (~1660 cm⁻¹), C-O stretches (~1100 cm⁻¹). |

| Product 2 | White solid | 90-98% | 307.14 | ¹H NMR: Appearance of aldehyde proton singlet (~10 ppm), disappearance of dioxolane signals. IR: Strong C=O (ketone) and C=O (aldehyde) stretches. |

Conclusion & Best Practices

The Friedel-Crafts acylation of phenyl-1,3-dioxolane with 2,5-dichlorobenzoyl chloride is an effective method for producing a key diaryl ketone intermediate. The success of the synthesis hinges on the strict adherence to anhydrous conditions to ensure the activity of the Lewis acid catalyst. The subsequent acid-catalyzed deprotection provides a high-yielding route to the corresponding aldehyde. Researchers should pay close attention to temperature control during the exothermic acylation step and ensure thorough quenching and neutralization during workup to maximize yield and purity. This two-step sequence exemplifies a powerful strategy in organic synthesis: the use of protecting groups to mask reactive functionality while performing transformations on other parts of a molecule.

References

-

SATHEE. (n.d.). Friedel Crafts Reaction. SATHEE. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

-

ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Retrieved from [Link]

-

Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy. Retrieved from [Link]

-

SciELO. (n.d.). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0698593A1 - Process for the acylation of an aromatic compound. Google Patents.

-

Sadri, F., et al. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Retrieved from [Link]

-

Chemguide. (n.d.). Acyl chlorides (acid chlorides) Menu. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones. Google Patents.

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoyl chloride. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. scielo.br [scielo.br]

- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 7. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. EP0698593A1 - Process for the acylation of an aromatic compound - Google Patents [patents.google.com]

- 12. 2,5-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 80702 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reductive amination of 4-(2,5-dichlorobenzoyl)benzaldehyde

Application Note: Chemoselective Reductive Amination of 4-(2,5-Dichlorobenzoyl)benzaldehyde

Executive Summary

This application note details the optimized protocol for the reductive amination of 4-(2,5-dichlorobenzoyl)benzaldehyde . This substrate presents a classic chemoselectivity challenge: converting a formyl group (aldehyde) to an amine in the presence of an electron-deficient diaryl ketone and aryl chlorides.

While catalytic hydrogenation poses risks of dehalogenation (loss of Cl) and ketone reduction, hydride-based methods offer superior control. This guide establishes Sodium Triacetoxyborohydride (STAB) as the reagent of choice to achieve >90% conversion with <2% ketone reduction, ensuring the integrity of the 2,5-dichlorobenzoyl pharmacophore.

Strategic Analysis & Reaction Design

The Substrate Challenge

The starting material contains three reactive centers:

-

Aldehyde (C-1): The target for amination.[1][2][3] Highly electrophilic.

-

Diaryl Ketone (C-4'): Less electrophilic than the aldehyde but susceptible to reduction by non-selective hydrides (e.g., NaBH₄) or over-hydrogenation.

-

Aryl Chlorides (2,5-Cl): Labile under standard Pd/C hydrogenation conditions, leading to hydrodehalogenation impurities.

Selection of Reducing Agent

-

Sodium Borohydride (NaBH₄): Not Recommended. Too aggressive; requires strict temperature control (-78°C to 0°C) or stepwise imine isolation to prevent ketone reduction.

-

Sodium Cyanoborohydride (NaCNBH₃): Effective but Hazardous. Good chemoselectivity at pH 6-7, but generates HCN gas and toxic cyanide waste. Reserved as a secondary method.

-

Sodium Triacetoxyborohydride (STAB): Preferred.[4][5] Sterically bulky and electron-deficient, STAB reduces imines/iminium ions much faster than aldehydes or ketones. It is compatible with chlorinated solvents and does not generate toxic cyanide waste.

Mechanistic Pathway

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to the iminium ion. STAB selectively delivers a hydride to the C=N bond.

Figure 1: Mechanistic pathway highlighting the critical iminium reduction step.

Detailed Protocol: STAB Method (Standard)

This protocol is scaled for 10 mmol of substrate but is linear up to 100 mmol.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | MW: ~279.12 (Check specific batch) |

| Amine (R-NH₂) | 1.1 - 1.2 | Reactant | Free base preferred; if HCl salt, add 1 eq TEA. |

| STAB | 1.4 - 1.5 | Reductant | Moisture sensitive; store in desiccator. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes imine formation; buffers basic amines. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M | Preferred for solubility and rate. THF is an alternative.[6] |

Step-by-Step Procedure

-

Preparation:

-

Dry all glassware. Purge reaction vessel with Nitrogen (

). -

Dissolve 4-(2,5-dichlorobenzoyl)benzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

-

-

Imine Formation:

-

Add the Amine (1.1 equiv).[6]

-

Add Acetic Acid (1.0 equiv).

-

Critical Step: Stir at Room Temperature (20-25°C) for 30-60 minutes .

-

Why? allowing the imine to form before adding the hydride minimizes direct reduction of the aldehyde to the benzyl alcohol side-product.

-

-

Reduction:

-

Cool the mixture slightly (optional, 15°C) if the scale is >10g to manage exotherm.

-

Add STAB (1.4 equiv) portion-wise over 5-10 minutes.

-

Observation: Mild gas evolution (

) may occur; ensure venting.

-

-

Reaction Monitoring:

-

Stir at Room Temperature.

-

Check HPLC/TLC at 2 hours .

-

Target: < 2% residual aldehyde. If incomplete, add 0.2 eq STAB and stir 1 hr.

-

-

Quench & Workup:

-

Purification:

Experimental Workflow Visualization

Figure 2: Operational workflow for the reductive amination process.

Results & Validation Criteria

When validating this protocol, the following performance metrics should be expected:

| Parameter | Acceptance Criteria | Method |

| Conversion | > 98% | HPLC (UV 254 nm) |

| Yield (Isolated) | 85 - 95% | Gravimetric |

| Chemoselectivity | > 99:1 (Amine : Alcohol) | HPLC / 1H-NMR |

| Ketone Integrity | > 98% Retention of C=O | 1H-NMR / IR |

| De-chlorination | Not Detected | MS / Elemental Analysis |

Analytical Note: The 2,5-dichlorobenzoyl group provides a distinct UV chromophore. In 1H-NMR, verify the retention of the ketone by the absence of a CH-OH signal (typically 4.5-5.5 ppm) and the integrity of the aromatic region (3 protons on the dichloro ring).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of amine or wet solvent. | Increase AcOH to 2.0 eq; Ensure DCE is dry (<0.1% H2O). |

| Benzyl Alcohol Formation | Direct reduction of aldehyde. | Increase "Imine Formation" time (Step 2) before adding STAB. |

| Ketone Reduction | Reducing agent too strong or excess used. | Ensure STAB is used, NOT NaBH4. Keep temp < 25°C. |

| Incomplete Solubility | Substrate lipophilicity. | Switch solvent to THF or a DCE/THF mixture. |

Safety & Handling (E-E-A-T)

-

STAB: Irritant. Reacts with water to release hydrogen gas (flammability hazard). Handle in a fume hood.

-

DCE: Carcinogen/Toxic. Use appropriate PPE (gloves, goggles). DCM is a viable substitute if DCE is restricted, though reaction rates may be slightly slower.

-

Substrate: Chlorinated benzophenones can be photo-active; protect reaction from strong direct light during stirring.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][2][4][7][8][6] Encyclopedia of Reagents for Organic Synthesis.

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. air.unimi.it [air.unimi.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Optimized Synthesis of Schiff Base Ligands from Dichlorinated Benzaldehydes

Strategic Overview

Scope and Terminology Clarification

The term "dichlorobenzophenone aldehyde" presents a chemical ambiguity. "Benzophenone" refers to a diaryl ketone, whereas "aldehyde" implies a formyl group. In drug discovery and ligand synthesis, this most frequently refers to Dichlorobenzaldehydes (e.g., 2,4-dichlorobenzaldehyde or 2,6-dichlorobenzaldehyde). These precursors are critical for synthesizing Schiff bases that mimic the lipophilic and steric properties of benzophenone pharmacophores while utilizing the higher reactivity of the aldehyde group.

This guide focuses on the synthesis of Schiff base ligands using 2,4-dichlorobenzaldehyde as the primary scaffold.[1] These chlorinated ligands are highly valued in medicinal chemistry for their enhanced lipophilicity and specific electronic tuning, which improve membrane permeability and metal-binding stability in metallodrugs.

The Chemical Advantage

The presence of chlorine atoms on the aromatic ring exerts a dual effect:

-

Electronic Activation: The electron-withdrawing inductive effect (-I) of the chlorines increases the electrophilicity of the carbonyl carbon, theoretically facilitating nucleophilic attack by amines.

-

Steric Modulation: In 2,6-disubstituted isomers, steric hindrance can impede the approach of the amine, requiring optimized thermal protocols (e.g., Dean-Stark dehydration) rather than simple reflux.

Reaction Mechanics

The formation of the Schiff base (azomethine) follows a reversible nucleophilic addition-elimination pathway. Understanding this mechanism is vital for troubleshooting low yields.

Mechanistic Pathway

-

Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the dichlorobenzaldehyde.

-

Carbinolamine Formation: A tetrahedral intermediate (carbinolamine) is formed. This step is generally rate-determining in acidic conditions.

-

Dehydration: Acid-catalyzed elimination of water yields the imine (

).

Figure 1: Step-wise mechanism of Schiff base formation.[2][3] The dehydration step is reversible; thus, water removal drives the equilibrium toward the product.

Detailed Experimental Protocols

Materials & Reagents[1][4]

-

Precursor: 2,4-Dichlorobenzaldehyde (98% purity).

-

Amine Source: Primary amine (e.g., 4-aminophenol, ethylenediamine, or aniline derivatives).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid.[4]

-

Drying Agent: Anhydrous Sodium Sulfate (

) or Molecular Sieves (3Å).

Protocol A: Standard Reflux (For Reactive Amines)

Best for: Aliphatic amines and electron-rich aromatic amines.

-

Preparation: Dissolve 10 mmol of 2,4-dichlorobenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of the primary amine dropwise while stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 3–6 hours.-

Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

-

Isolation: Cool the mixture to room temperature, then refrigerate at

overnight. The Schiff base should precipitate as crystals. -

Purification: Filter the solid under vacuum. Wash with cold ethanol (3 x 5 mL). Recrystallize from hot ethanol or an Ethanol/CHCl3 mix if necessary.

Protocol B: Dean-Stark Dehydration (For Sterically Hindered/Low Reactivity Systems)

Best for: 2,6-dichlorobenzaldehyde or bulky aromatic amines where equilibrium favors reactants.

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Solvent: Use Toluene (or Benzene) as the solvent to form an azeotrope with water.

-

Reaction: Combine 10 mmol aldehyde and 10 mmol amine in 40 mL Toluene with catalytic p-Toluenesulfonic acid (p-TSA) (0.1 mmol).

-

Reflux: Reflux vigorously. Water generated during imine formation will collect in the trap. Continue until water evolution ceases (approx. 4–8 hours).

-

Workup: Evaporate toluene under reduced pressure (Rotavap). Recrystallize the residue from Ethanol/DMF.

Experimental Workflow & Quality Control

To ensure reproducibility, follow this strict operational workflow.

Figure 2: Operational workflow for the synthesis and isolation of dichlorinated Schiff bases.

Characterization Standards

Successful synthesis must be validated against these specific spectral markers.

| Technique | Parameter | Expected Observation (2,4-Dichloro Ligand) | Causality |

| FT-IR | Strong band at 1615–1640 cm⁻¹ | Formation of azomethine bond. | |

| FT-IR | Disappearance of band at ~1700 cm⁻¹ | Consumption of aldehyde precursor. | |

| ¹H NMR | Azomethine H | Singlet at 8.4 – 8.9 ppm | Deshielding due to C=N anisotropy and Cl-inductive effect. |

| ¹H NMR | Amine H | Disappearance of broad singlet (3.5-5.0 ppm) | Conversion of -NH2 to -N=C. |

| Mass Spec | Molecular Ion | Confirms molecular weight and Cl isotope pattern (3:1 for mono, 9:6:1 for di-Cl). |

Troubleshooting & Optimization

Common Failure Modes

-

Oiling Out: If the product forms an oil instead of a solid, the solvent polarity is likely too high. Solution: Re-dissolve in a minimum amount of warm ethanol and add dropwise water (anti-solvent) until turbid, then cool slowly.

-

Hydrolysis: Schiff bases are susceptible to acid-catalyzed hydrolysis. Solution: Ensure all glassware is dry. Store products in a desiccator. Do not use excess acid catalyst.

Safety Considerations (Chlorinated Aromatics)

-

Toxicity: Dichlorobenzaldehydes are skin and eye irritants.

-

Waste: Chlorinated waste must be segregated from general organic solvents for proper incineration protocols.

References

-

Science Publishing Group. (2024).[2] Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) Amine Chloride.

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.

-

Letters in Applied NanoBioScience. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand.

-

Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies.

-

MDPI. (2023). Formation of Ketimines from Aldimines in Schiff Base Condensation.

Sources

- 1. Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) Amine Chloride , Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing 2,5-Dichlorobenzophenone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. The benzophenone framework has emerged as a promising scaffold in medicinal chemistry due to its structural versatility and wide range of biological activities.[1] Specifically, derivatives of 2,5-dichlorobenzophenone are of significant interest for the development of new antimicrobial agents. The strategic placement of chlorine atoms on the phenyl rings can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial potency and a distinct mechanism of action that circumvents existing resistance pathways.

This technical guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of agents derived from the 2,5-dichlorobenzophenone scaffold. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and outline standardized methods for assessing antimicrobial efficacy. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation antimicrobial therapeutics.

The 2,5-Dichlorobenzophenone Scaffold: A Privileged Structure

The 2,5-dichlorobenzophenone moiety offers a robust and versatile starting point for the synthesis of a diverse library of potential antimicrobial compounds. The presence of the carbonyl group provides a reactive handle for the introduction of various pharmacophores, while the dichlorinated phenyl ring contributes to the overall lipophilicity and electronic character of the molecule. Structure-activity relationship (SAR) studies on related benzophenone-based compounds have revealed that the benzophenone core is often essential for antibacterial activity, frequently in conjunction with a cationic group.[2]

The proposed mechanism of action for many benzophenone-based antimicrobials involves the disruption of the bacterial cell membrane.[2][3][4] These compounds are thought to interact with the lipid bilayer, leading to membrane depolarization, leakage of essential ions like potassium, and ultimately, cell death.[3][4] This membrane-centric mechanism is particularly attractive as it is less prone to the development of resistance compared to antibiotics that target specific intracellular enzymes.

Synthesis of the Core Scaffold: 2,5-Dichlorobenzophenone

The foundational step in this synthetic endeavor is the efficient preparation of the 2,5-dichlorobenzophenone scaffold. A reliable and high-yield method for this is the Friedel-Crafts aroylation of 1,4-dichlorobenzene.

Protocol 1: Synthesis of 2,5-Dichlorobenzophenone via Friedel-Crafts Aroylation

This protocol is adapted from the method described in U.S. Patent 5,210,313.[5]

Materials:

-

1,4-Dichlorobenzene

-

Benzoyl chloride (or other appropriate aroyl halide)

-

Aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Toluene

-

Hexane

-

Aqueous sodium bicarbonate solution

-

Ice

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser connected to a scrubbing tower (to neutralize HCl gas), add 1,4-dichlorobenzene and benzoyl chloride.

-

Heat the mixture to approximately 80°C to obtain a homogeneous solution.

-

With vigorous stirring, carefully and portion-wise add aluminum chloride. An exothermic reaction will occur, and the temperature should be carefully controlled. The molar ratio of Lewis acid to aroyl halide is a critical parameter, with ratios of 1.5:1 to 2.5:1 often providing optimal results.[5]

-

After the addition of the catalyst is complete, gradually heat the reaction mixture to 140-175°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to approximately 80°C.

-

Carefully pour the cooled reaction mixture into a well-stirred mixture of ice and water to quench the reaction and decompose the aluminum chloride complex.

-

Collect the resulting organic solid by filtration.

-

Dissolve the crude solid in toluene.

-

Wash the toluene solution with aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

-

Dry the toluene solution over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the toluene by distillation.

-

Purify the crude 2,5-dichlorobenzophenone by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene, to yield the pure product.

Causality: The use of a significant molar excess of the Lewis acid catalyst is crucial for achieving high isomeric purity of the 2,5-dichlorobenzophenone product.[5] The catalyst activates the aroyl halide, facilitating the electrophilic aromatic substitution on the 1,4-dichlorobenzene ring.

Diversification of the Scaffold: Synthesis of Antimicrobial Derivatives

The carbonyl group of 2,5-dichlorobenzophenone serves as a versatile anchor point for the introduction of various functional groups to generate a library of potential antimicrobial agents. Here, we detail protocols for the synthesis of three key classes of derivatives: Schiff bases (imines), hydrazones, and thiosemicarbazones.

Protocol 2: Synthesis of 2,5-Dichlorobenzophenone Schiff Bases (Imines)

Schiff bases are synthesized through the condensation of a primary amine with a ketone.[6] The resulting imine functional group can be a key pharmacophore in antimicrobial compounds.

Materials:

-

2,5-Dichlorobenzophenone

-

Substituted primary amine (e.g., 4-aminophenol, sulfanilamide)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve an equimolar amount of 2,5-dichlorobenzophenone and the desired substituted primary amine in ethanol or methanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

-

Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine, thus driving the condensation reaction forward.

Protocol 3: Synthesis of 2,5-Dichlorobenzophenone Hydrazones

Hydrazones are formed by the reaction of a ketone with a hydrazine derivative.[7][8] These compounds have shown a wide range of biological activities, including antimicrobial properties.

Materials:

-

2,5-Dichlorobenzophenone

-

Hydrazine hydrate or a substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dichlorobenzophenone in ethanol or methanol.

-

Add an equimolar amount of the selected hydrazine derivative to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture in an ice bath to facilitate the precipitation of the hydrazone product.

-

Collect the precipitate by filtration and wash it with cold ethanol.

-

Recrystallize the product from an appropriate solvent to yield the pure hydrazone.

-

Confirm the structure of the synthesized compound using spectroscopic techniques.

Causality: Similar to Schiff base formation, the acidic catalyst enhances the electrophilicity of the carbonyl carbon, promoting the nucleophilic attack by the nitrogen atom of the hydrazine.

Protocol 4: Synthesis of 2,5-Dichlorobenzophenone Thiosemicarbazones

Thiosemicarbazones are synthesized by the condensation of a ketone with a thiosemicarbazide.[9] The presence of both sulfur and nitrogen atoms in their structure often imparts significant biological activity.

Materials:

-

2,5-Dichlorobenzophenone

-

Thiosemicarbazide or a substituted thiosemicarbazide

-

Methanol or Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 2,5-dichlorobenzophenone in methanol or ethanol in a round-bottom flask.

-

Add a stoichiometric amount of the appropriate thiosemicarbazide to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 3-4 hours, with constant stirring.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the mixture, and collect the precipitated thiosemicarbazone by filtration.

-

Wash the product with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

-

Characterize the final product by spectroscopic analysis.

Causality: The acidic environment facilitates the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon of the benzophenone, leading to the formation of the thiosemicarbazone.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for antimicrobial agents from 2,5-dichlorobenzophenone.

Antimicrobial Activity Screening: Protocols and Data Interpretation

Once a library of 2,5-dichlorobenzophenone derivatives has been synthesized and purified, the next critical step is to evaluate their antimicrobial activity. The following protocols describe standard and reliable methods for this purpose.

Protocol 5: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening of a large number of compounds.

Materials:

-

Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-